molecular formula C14H10O2S B1586009 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one CAS No. 59743-84-9

10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

Cat. No.: B1586009
CAS No.: 59743-84-9
M. Wt: 242.29 g/mol
InChI Key: ZSGIVIUNURDDJL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one involves the reaction of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one with potassium hydroxide in methanol. The solution is boiled at reflux for six hours, and the resulting crystalline material is filtered and recrystallized from methanol.

Industrial Production Methods

the synthesis typically involves standard organic synthesis techniques, including bromination, methoxylation, and cyclization reactions under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one has several scientific research applications:

    Chemistry: Used as a reference standard and intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its unique structural features. The methoxy and thiophene groups may play a role in binding to specific sites, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its methoxy group and the specific arrangement of the benzo-cyclohepta-thiophene ring system. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O2S/c1-16-12-8-9-4-2-3-5-10(9)13(15)11-6-7-17-14(11)12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSGIVIUNURDDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C(=O)C3=C1SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385030
Record name 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59743-84-9
Record name 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59743-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H-Benzo[4,5]cyclohepta[1,2-b]thiophen-4-one, 10-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.095
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

9 g of potassium hydroxide are added to a solution of 17.5 g of 9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one in 400 cc of methanol, and the solution is boiled at reflux for 6 hours. After cooling to 0°-5°, the precipitated crystalline material is filtered off and recrystallized from methanol. The pure 10-methoxy-4H-benzo[4,5] cyclohepta[1,2-b]thiophen-4-one, having a M.P. of 164°-166°, is obtained in this manner. Microanalysis agrees with the formula C14H10O2S. The structure was ascertained with the nuclear magnetic resonance and mass spectrograph spectra.
Quantity
9 g
Type
reactant
Reaction Step One
Name
9-bromo-9,10-dihydro-10-methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Quantity
17.5 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
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10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
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10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Reactant of Route 4
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10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Reactant of Route 5
10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one
Reactant of Route 6
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10-Methoxy-4H-benzo[4,5]cyclohepta[1,2-b]thiophen-4-one

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